molecular formula C13H15ClFNO B5288716 N-[[5-(2-fluorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride

Cat. No.: B5288716
M. Wt: 255.71 g/mol
InChI Key: JDCXFGNFLHDNAV-UHFFFAOYSA-N
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Description

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of furan derivatives

Preparation Methods

The synthesis of N-[[5-(2-fluorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride typically involves several steps. One common synthetic route includes the reaction of 5-(2-fluorophenyl)furan-2-carbaldehyde with ethanamine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity of the product . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[[5-(2-fluorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO.ClH/c1-2-15-9-10-7-8-13(16-10)11-5-3-4-6-12(11)14;/h3-8,15H,2,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCXFGNFLHDNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(O1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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